Idarubicin Idarubicin Idarubicin is a semisynthetic 4-demethoxy analogue of the antineoplastic anthracycline antibiotic daunorubicin. Idarubicin intercalates into DNA and interferes with the activity of topoisomerase II, thereby inhibiting DNA replication, RNA transcription and protein synthesis. Due to its high lipophilicity, idarubicin penetrates cell membranes more efficiently than other anthracycline antibiotic compounds.
Doxorubicin, epirubicin, idarubicin and valrubicin are structurally related cytotoxic antineoplastic antibiotics used in the therapy of several forms of lymphoma, leukemia, sarcoma and solid organ cancers. Doxorubicin is associated with a high rate of transient serum enzyme during therapy and to rare instances of clinically apparent acute liver injury with jaundice that can be severe and even fatal. Epirubicin and idarubicin have similar profiles of activity and adverse events as doxorubicin, but have been less commonly used and their potential for causing liver injury has been less well defined. Valrubicin is instilled directly in the bladder as treatment of refractory urinary bladder cancer, has little systemic distribution, and has not been associated with serum enzyme elevations or clinically apparent liver injury.
Idarubicin, also known as IMI30 or zavedos, belongs to the class of organic compounds known as anthracyclines. These are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage. Idarubicin is a drug which is used for the treatment of acute myeloid leukemia (aml) in adults. this includes french-american-british (fab) classifications m1 through m7. Idarubicin is considered to be a practically insoluble (in water) and relatively neutral molecule. Idarubicin has been detected in multiple biofluids, such as urine and blood. Within the cell, idarubicin is primarily located in the cytoplasm and membrane (predicted from logP). Idarubicin can be biosynthesized from tetracene.
Brand Name: Vulcanchem
CAS No.: 58957-92-9
VCID: VC0193468
InChI: InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
SMILES: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Molecular Formula: C26H27NO9
Molecular Weight: 497.5 g/mol

Idarubicin

CAS No.: 58957-92-9

Impurities

VCID: VC0193468

Molecular Formula: C26H27NO9

Molecular Weight: 497.5 g/mol

Purity: > 95%

Idarubicin - 58957-92-9

CAS No. 58957-92-9
Product Name Idarubicin
Molecular Formula C26H27NO9
Molecular Weight 497.5 g/mol
IUPAC Name (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Standard InChI InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
Standard InChIKey XDXDZDZNSLXDNA-TZNDIEGXSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Canonical SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Appearance Solid
Physical Description Solid
Description Idarubicin is a semisynthetic 4-demethoxy analogue of the antineoplastic anthracycline antibiotic daunorubicin. Idarubicin intercalates into DNA and interferes with the activity of topoisomerase II, thereby inhibiting DNA replication, RNA transcription and protein synthesis. Due to its high lipophilicity, idarubicin penetrates cell membranes more efficiently than other anthracycline antibiotic compounds.
Doxorubicin, epirubicin, idarubicin and valrubicin are structurally related cytotoxic antineoplastic antibiotics used in the therapy of several forms of lymphoma, leukemia, sarcoma and solid organ cancers. Doxorubicin is associated with a high rate of transient serum enzyme during therapy and to rare instances of clinically apparent acute liver injury with jaundice that can be severe and even fatal. Epirubicin and idarubicin have similar profiles of activity and adverse events as doxorubicin, but have been less commonly used and their potential for causing liver injury has been less well defined. Valrubicin is instilled directly in the bladder as treatment of refractory urinary bladder cancer, has little systemic distribution, and has not been associated with serum enzyme elevations or clinically apparent liver injury.
Idarubicin, also known as IMI30 or zavedos, belongs to the class of organic compounds known as anthracyclines. These are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage. Idarubicin is a drug which is used for the treatment of acute myeloid leukemia (aml) in adults. this includes french-american-british (fab) classifications m1 through m7. Idarubicin is considered to be a practically insoluble (in water) and relatively neutral molecule. Idarubicin has been detected in multiple biofluids, such as urine and blood. Within the cell, idarubicin is primarily located in the cytoplasm and membrane (predicted from logP). Idarubicin can be biosynthesized from tetracene.
Purity > 95%
Quantity Milligrams-Grams
Related CAS 57852-57-0 (Hydrochloride)
Solubility 7.72e-01 g/L
Synonyms 4 Demethoxydaunorubicin
4 Desmethoxydaunorubicin
4-Demethoxydaunorubicin
4-Desmethoxydaunorubicin
Hydrochloride, Idarubicin
Idarubicin
Idarubicin Hydrochloride
IMI 30
IMI-30
IMI30
NSC 256439
NSC-256439
NSC256439
PubChem Compound 42890
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator